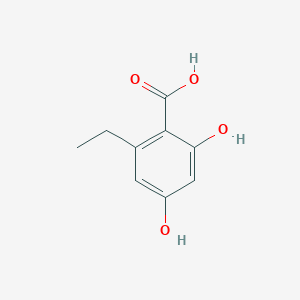

2-Ethyl-4,6-dihydroxybenzoic acid

Overview

Description

2-Ethyl-4,6-dihydroxybenzoic acid is a compound with the CAS Number: 4299-73-4 . It has a molecular weight of 182.18 . It is a type of hydroxybenzoic acid, which are a prominent kind of phenolic acids . These acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Molecular Structure Analysis

The InChI code for 2-Ethyl-4,6-dihydroxybenzoic acid is 1S/C9H10O4/c1-2-5-3-6 (10)4-7 (11)8 (5)9 (12)13/h3-4,10-11H,2H2,1H3, (H,12,13) . This indicates the presence of an ethyl group attached to the benzene ring of the dihydroxybenzoic acid .Physical And Chemical Properties Analysis

2-Ethyl-4,6-dihydroxybenzoic acid has a melting point of 168-169 .Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various consumer products. Studies have focused on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that effectively remove parabens, these compounds are consistently found in low concentrations in effluents, surface water, and sediments. This persistence is attributed to continuous environmental introduction through product usage. Methylparaben and propylparaben are the most prevalent, reflecting their common inclusion in consumer products. Research also highlights the formation of chlorinated by-products through reactions with free chlorine, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Properties of Hydroxybenzoic Acids

Hydroxybenzoic acids, such as vanillic acid, have been recognized for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are investigated for their potential in treating diseases characterized by oxidative stress. Vanillic acid, in particular, has been explored for its broad applications across various sectors, including its effectiveness in cosmetics and as a flavoring agent. The compound's pharmacological impact on neurodegeneration induced by oxidative stress has garnered attention, suggesting its utility in disease treatment strategies (Ingole et al., 2021).

Analytical Methods for Antioxidant Activity Assessment

The evaluation of antioxidant activity is crucial for understanding the therapeutic potential of compounds like 2-Ethyl-4,6-dihydroxybenzoic acid. Several analytical methods, such as ORAC, HORAC, TRAP, CUPRAC, and FRAP assays, are employed to determine the antioxidant capacity of compounds. These methods, based on chemical reactions monitored through spectrophotometry, have been applied successfully to assess the antioxidant capacity of complex samples. This approach helps clarify the operating mechanisms and kinetics of antioxidant processes, offering insights into the therapeutic applications of hydroxybenzoic acids and their derivatives (Munteanu & Apetrei, 2021).

Future Directions

Mechanism of Action

Target of Action

It is known that hydroxybenzoic acids, a group to which this compound belongs, have a wide range of targets due to their biochemical and antioxidant capabilities .

Mode of Action

Hydroxybenzoic acids are known to influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, leading to the expression of antioxidant enzymes, thereby decreasing oxidative stress .

Biochemical Pathways

They can activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Pharmacokinetics

The pharmacokinetic properties of hydroxybenzoic acids, in general, are an active area of research .

Result of Action

Hydroxybenzoic acids are known to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

The action of hydroxybenzoic acids can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

properties

IUPAC Name |

2-ethyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-5-3-6(10)4-7(11)8(5)9(12)13/h3-4,10-11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUDHBSIWKKKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,6-dihydroxybenzoic acid | |

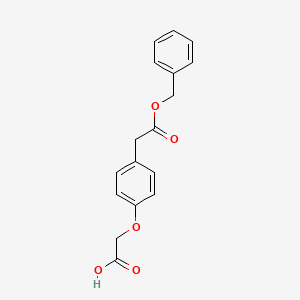

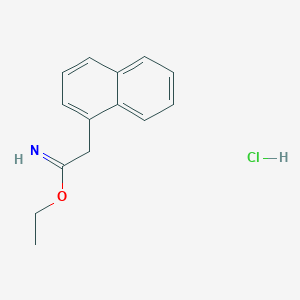

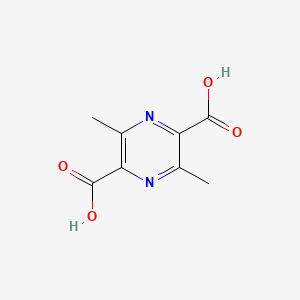

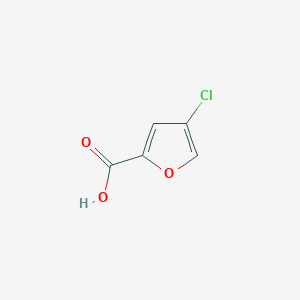

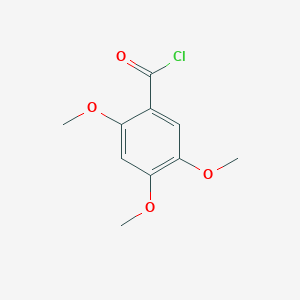

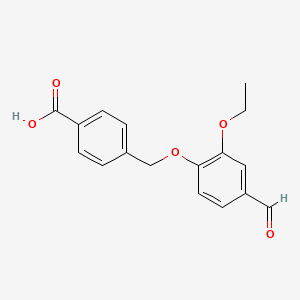

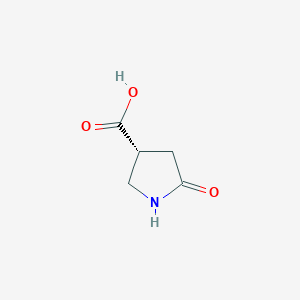

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)